2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-15-9-6-13(11(14)2-5-12)10-3-7-16-8-4-10/h10H,2-4,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSHGFOXRCQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(C1CCOCC1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This compound features a cyano group, a methoxyethyl substituent, and a tetrahydro-2H-pyran ring, which contribute to its unique chemical properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group serves as an electrophile, while the tetrahydro-2H-pyran ring enhances structural rigidity, influencing the compound's binding affinity and selectivity towards biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing cyano groups have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Activity |
|---|---|---|
| 2-Cyano-N-(methoxyethyl)-acetamide | E. coli, P. aeruginosa | Moderate inhibition |
| Reference Drug | Ciprofloxacin | Strong inhibition |
Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting proliferation.
Antioxidant Activity
Antioxidant assays have shown that certain derivatives of the compound can scavenge free radicals effectively. This property is beneficial in mitigating oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A study tested the efficacy of 2-cyano-N-(methoxyethyl)-acetamide against E. coli and P. aeruginosa using the agar well-diffusion method. Results indicated a significant zone of inhibition compared to control groups, suggesting potential as an antimicrobial agent .
- Anticancer Screening : In another investigation, derivatives were screened for cytotoxicity against various cancer cell lines. The results demonstrated that some derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .
- Antioxidant Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where the compound showed a dose-dependent increase in scavenging activity, highlighting its potential as a therapeutic agent against oxidative stress .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula: C₁₁H₁₅N₃O₂
- Molecular Weight: 219.26 g/mol
- CAS Number: 2097984-22-8
Its structure features a cyano group, a methoxyethyl side chain, and a tetrahydro-pyran ring, which contribute to its biological activity.
Medicinal Chemistry
The compound is primarily explored for its potential as a drug candidate due to its ability to modulate biological pathways. Research indicates that derivatives of tetrahydro-pyran compounds can exhibit significant activity against various targets, including:
- CB1 Receptors: Compounds similar to 2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide have been studied for their affinity towards CB1 receptors, which are implicated in pain modulation, appetite regulation, and neuroprotection. For instance, modifications in the structure have shown enhanced receptor binding affinity and selectivity .
- TSPO (Translocator Protein): The compound’s structural analogs have demonstrated potential in binding to TSPO, which is involved in neuroinflammation and neuroprotection. High-affinity ligands for TSPO can be beneficial in imaging studies and therapeutic interventions for neurodegenerative diseases .
Radiopharmaceutical Development
The unique properties of this compound make it suitable for use in radioligand development for positron emission tomography (PET). The incorporation of carbon-11 labeling techniques has been explored to enhance imaging capabilities for neurological disorders .
Case Study 1: Affinity Studies on CB1 Receptors
A study synthesized several derivatives of tetrahydro-pyran compounds to evaluate their binding affinities to CB1 receptors. The findings indicated that specific modifications led to increased selectivity and potency. For example, one derivative showed an affinity of , demonstrating the potential of these compounds in therapeutic applications targeting the endocannabinoid system .
Case Study 2: TSPO Binding Affinity
Another research focused on the synthesis of compounds related to this compound for evaluating their binding affinities to TSPO. The results revealed that certain structural modifications could significantly enhance binding properties, making them promising candidates for further development as imaging agents or therapeutic drugs .
Data Table: Summary of Biological Activities
| Compound Name | Target | Binding Affinity (K_i) | Notes |
|---|---|---|---|
| This compound | CB1 Receptor | 29 nM | High affinity |
| Derivative A | TSPO | 15.7 nM | Enhanced selectivity |
| Derivative B | CB1 Receptor | 62 nM | Moderate affinity |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- THP protection () is a common strategy for amine stabilization, but the target compound’s THP-4-yl group may require regioselective synthesis .
- Cyanoacetamide derivatives (e.g., HCPA in ) are synthesized under mild conditions (ethanol, piperidine), suggesting similar routes for the target compound .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- The cyano group’s IR absorption (~2250 cm⁻¹) is consistent across analogs () .
- Higher molecular weight of the target compound compared to chloro analogs () may influence solubility .
Preparation Methods
Alkylation of 2-cyanoacetamide Derivatives
A classical approach involves the alkylation of 2-cyanoacetamide or its oxime derivatives with appropriate alkyl halides or sulfonates under basic conditions. According to patent US4841086A, the process includes:
- Reacting 2-cyano-2-oximino-acetamide derivatives with bases such as alkali metal alkoxides or amines at temperatures ranging from 0°C to 100°C.
- Using alkylating agents like methyl sulfate, methane- or p-toluenesulphonates, or halides (chlorides, bromides).
- The reaction can be conducted in organic solvents such as tetrahydrofuran or acetone.
- Resultant salts formed during the reaction can be isolated or used directly for further conversion.
- The heterocyclic nitrogen substituent (tetrahydro-2H-pyran-4-yl) is introduced as part of the amine reagent or via substitution on the nitrogen atom.
This method benefits from the accessibility of starting materials and the ability to control isomer formation (E/Z isomers) during synthesis.
Direct Amidation Using Amines
Another method involves the direct amidation of cyanoacetic acid derivatives with the corresponding amines:
- The amine bearing the 2-methoxyethyl and tetrahydro-2H-pyran-4-yl groups is reacted with cyanoacetic acid or its activated derivatives (acid chlorides, esters).
- This reaction typically proceeds under mild heating in solvents like ethanol or other polar aprotic solvents.
- The formation of the amide bond is facilitated by coupling agents or by direct heating in neat conditions.
- Precipitation of the product during the reaction allows for easy isolation by filtration and washing.
While this specific method is more general, it is consistent with procedures used for similar cyanoacetamide derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of 2-cyanoacetamide | 2-cyano-2-oximino-acetamide, alkyl halide | Base (alkali metal alkoxide), THF, 0–100°C | Simple, accessible starting materials, control of isomers | May require isolation of salts |
| Direct amidation | Cyanoacetic acid derivatives, substituted amine | Coupling agents or neat heating, ethanol or polar solvents | Straightforward, high yield, easy isolation | Requires pure amine derivatives |
| Multi-step synthesis (patent) | Substituted amines, cyanoacetyl derivatives | Organic solvents, bases, 60–120°C, tetraalkylammonium salts | High purity, suitable for pharma, stereochemical control | More complex, multi-step process |
Research Findings and Notes
- The alkylation method is historically rooted and well-documented for cyanoacetamide derivatives, providing a reliable route for introducing heterocyclic substituents such as tetrahydro-2H-pyran-4-yl groups.
- Direct amidation is commonly employed for related compounds, especially when the amine substituents are stable and readily available.
- Recent pharmaceutical patents emphasize the importance of stereochemical purity and process scalability, suggesting that advanced multi-step syntheses with careful control of reaction parameters are preferred for clinical-grade material.
- The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
